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molecular formula C13H18O3 B072675 4-Hexyloxybenzoic acid CAS No. 1142-39-8

4-Hexyloxybenzoic acid

Cat. No. B072675
M. Wt: 222.28 g/mol
InChI Key: HBQUXMZZODHFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05137653

Procedure details

The same procedure as in the synthesis of 4-octyloxy benzoic acid of Example 26 was repeated except that bromohexane was used instead of bromooctane to obtain 4-hexyloxy benzoic acid. This 4-hexyloxy benzoic acid was condensed with (+)-4-(2-methyloctanoyl) phenol in the same manner as in the synthesis of 4-(2-methyloctanoyl) phenyl, 4-octyloxy benzoic acid ester of Example 26 to synthesize 4-(2-methyloctanoyl) phenyl, 4-hexyloxy benzoic acid ester having the aforementioned physical and chemical properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]CC.BrCCCCCC>>[CH2:1]([O:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([OH:16])=[O:15])=[CH:17][CH:18]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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